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Compound of Interest

Compound Name: Patulin

Cat. No.: B7790437 Get Quote

AN-HPLC-028

Audience: Researchers, scientists, and quality control professionals in the food and beverage

industry.

Introduction Patulin is a mycotoxin produced by several species of fungi, particularly

Penicillium expansum, which is a common mold found on rotting apples.[1] Its presence in

apple juice and other apple-based products is an indicator of the quality of the fruit used for

production.[2] Due to its potential health risks, including immunotoxic and genotoxic properties,

regulatory bodies worldwide have set maximum permissible levels for patulin in foodstuffs.[1]

[3] The U.S. Food and Drug Administration (FDA) and the European Union have established a

maximum limit of 50 µg/L (or 50 ppb) for patulin in apple juice. This application note describes

a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection

method for the reliable quantification of patulin in apple juice samples.

Principle The method involves the extraction of patulin from the apple juice matrix using a

liquid-liquid extraction (LLE) with ethyl acetate. A cleanup step with a sodium carbonate

solution is employed to remove acidic interfering compounds. Following extraction and

cleanup, the sample is concentrated and reconstituted in a suitable solvent. The prepared

sample is then injected into an HPLC system. Patulin is separated on a C18 reversed-phase

column and quantified by UV detection at its maximum absorbance wavelength, typically 276

nm. It is crucial to achieve chromatographic separation from potential interfering compounds

like 5-hydroxymethylfurfural (HMF), which has similar chromatographic properties.
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Experimental Protocols
1. Materials and Reagents

Solvents: Ethyl acetate (HPLC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade).

Reagents: Anhydrous sodium sulfate (Na₂SO₄), Sodium carbonate (Na₂CO₃), Acetic acid

(glacial).

Water: Deionized or ultrapure water.

Standards: Patulin standard, 5-Hydroxymethylfurfural (HMF) standard (for resolution

verification).

Equipment: HPLC system with UV/Vis or Diode Array Detector (DAD), C18 analytical

column, vortex mixer, centrifuge, nitrogen evaporator, analytical balance, volumetric flasks,

pipettes, and syringe filters (0.2 or 0.45 µm).

2. Standard Solution Preparation

Patulin Stock Solution (e.g., 200 µg/mL): Accurately weigh a known amount of patulin
standard and dissolve it in ethyl acetate in a volumetric flask. Store this solution in a freezer

to prevent degradation.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase or an appropriate solvent. A typical calibration curve

might range from 10 to 200 µg/L. For example, to prepare a 5 µg/mL intermediate solution,

evaporate a known volume of the stock solution to dryness under nitrogen and reconstitute

in the mobile phase.

3. Sample Preparation: Liquid-Liquid Extraction (LLE) This protocol is based on methodologies

described in the AOAC Official Method and other published studies.

Transfer 10 mL of the apple juice sample into a 50 mL centrifuge tube or separating funnel.

Add 20 mL of ethyl acetate to the sample.

Shake vigorously using a vortex mixer for 1-2 minutes.
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Allow the layers to separate. If necessary, centrifuge to achieve a clear separation.

Carefully transfer the upper ethyl acetate layer to a clean flask.

Repeat the extraction of the remaining aqueous layer two more times with additional 10-20

mL portions of ethyl acetate.

Combine all three ethyl acetate extracts.

Cleanup Step: To the combined ethyl acetate extract, add 2 mL of 1.5% (w/v) aqueous

sodium carbonate solution and shake for 30-60 seconds to remove interfering phenolic

acids. Discard the lower aqueous layer.

Drying Step: Add approximately 4 g of anhydrous sodium sulfate to the ethyl acetate extract

to remove residual water. Let it stand for about 30 minutes.

Decant the dried ethyl acetate extract and evaporate it to near dryness at 40-50°C under a

gentle stream of nitrogen.

Reconstitute the residue in a precise volume (e.g., 300-500 µL) of the mobile phase or a

slightly acidified water/acetonitrile mixture.

Filter the final solution through a 0.2 µm syringe filter before injecting it into the HPLC

system.

Data Presentation
HPLC Operating Conditions The following table summarizes typical instrumental parameters

for the analysis.
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Parameter Condition

HPLC System Agilent 1100 or equivalent

Column
C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5

µm)

Mobile Phase

Isocratic mixture of Acetonitrile and Water (e.g.,

5:95 or 10:90, v/v). The water phase can be

acidified slightly with acetic or formic acid.

Flow Rate 0.5 - 1.5 mL/min

Column Temperature Ambient or controlled at 40°C

Injection Volume 20 - 27 µL

Detection UV at 276 nm

Run Time ~10-15 minutes

Method Validation Parameters The performance of the method should be thoroughly validated.

The table below presents typical validation results from various studies.

Parameter Typical Value

Linearity (R²) > 0.999

Limit of Detection (LOD) 1.5 - 4.5 µg/L

Limit of Quantification (LOQ) 4.6 - 15 µg/L

Accuracy (Recovery) 75% - 94%

Precision (CV % or RSD %) < 15%

Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships within

method validation.
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Sample Preparation

Instrumental Analysis

Data Processing

1. Apple Juice Sample (10 mL)

2. Liquid-Liquid Extraction
(3x with Ethyl Acetate)

3. Cleanup
(1.5% Sodium Carbonate Wash)

4. Drying & Evaporation
(Anhydrous Na₂SO₄ & N₂ Stream)

5. Reconstitution
(in Mobile Phase)

6. Syringe Filtration (0.2 µm)

7. HPLC Injection

8. UV Detection (276 nm)

9. Quantification
(vs. Calibration Curve)

10. Report Result (µg/L)

Click to download full resolution via product page

Caption: Experimental workflow for patulin analysis in apple juice.
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Quantitative Performance
Sensitivity

HPLC Method Validation

Accuracy
(Recovery %)

Precision
(RSD %)

Limit of Detection (LOD)

Limit of Quantification (LOQ)

Linearity & Range
(Calibration Curve, R²)

Specificity
(Resolution from HMF)

Defines LOQ

Click to download full resolution via product page

Caption: Logical relationships of key HPLC method validation parameters.

Conclusion This application note provides a detailed and validated HPLC-UV method for the

determination of patulin in apple juice. The described liquid-liquid extraction protocol is

effective for isolating the analyte, and the chromatographic conditions ensure reliable

separation and quantification. The method demonstrates high accuracy, precision, and

sensitivity, with a limit of quantification well below the maximum levels stipulated by regulatory

agencies, making it suitable for routine quality control and food safety monitoring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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